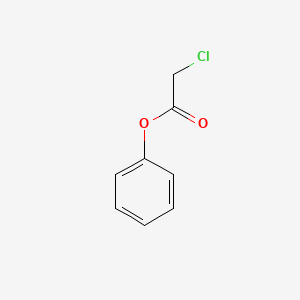

phenyl 2-chloroacetate

Description

Significance of Alpha-Haloacetate Esters in Organic Synthesis

Alpha-haloacetate esters, a class of organic compounds with the general formula RCHXCO₂R', are significant intermediates in organic synthesis. wikipedia.org The presence of a halogen atom (typically chlorine or bromine) on the carbon adjacent to the carbonyl group makes them potent alkylating agents. wikipedia.org This reactivity is central to their utility as versatile building blocks for creating more elaborate molecules. wikipedia.orgnih.gov

The key to their reactivity lies in the susceptibility of the α-halide to nucleophilic substitution. wikipedia.org This allows for the displacement of the halide by a wide range of nucleophiles, such as azides and ammonia, leading to the synthesis of compounds like amino acids. wikipedia.org

Several named reactions prominently feature α-haloacetate esters. The Darzens reaction, for instance, involves the condensation of an α-haloester with a ketone or an aldehyde in the presence of a base to form α,β-epoxy esters, also known as glycidic esters. wikipedia.orgunits.it Furthermore, these esters are employed in aldol (B89426) reactions to produce β-hydroxy-α-haloesters, which are valuable chiral building blocks for polyketide structures. nih.govorganic-chemistry.org Their ability to undergo reduction by reagents like lithium aluminium hydride to form α-halo alcohols, which can then be converted to epoxides, further broadens their synthetic applications. wikipedia.org The development of new synthetic methods, such as decarboxylative carbonyl olefination using α-halo carboxylic N-hydroxyphthalimide (NHPI) esters, continues to expand the utility of this class of compounds. rsc.org

Key Synthetic Reactions Involving Alpha-Haloacetate Esters

| Reaction Type | Description | Application Example | Source |

|---|---|---|---|

| Nucleophilic Substitution | The α-halide is readily displaced by various nucleophiles. | Synthesis of amino acids from α-bromocarboxylic acids and ammonia. | wikipedia.org |

| Darzens Condensation | Reaction with a ketone or aldehyde in the presence of a base. | Formation of α,β-epoxy esters (glycidic esters). | wikipedia.orgunits.it |

| Aldol Reaction | Reaction with aldehydes to form β-hydroxy-α-haloacetates. | Stereoselective installation of halogen atoms into polyketide structures. | nih.govorganic-chemistry.org |

| Reduction | Reduction of the ester group to an alcohol. | Conversion to α-halo alcohols, which can yield epoxides. | wikipedia.org |

Phenyl 2-Chloroacetate as a Versatile Building Block in Academic Contexts

This compound serves as a valuable precursor in the synthesis of a variety of organic compounds, particularly heterocyclic structures. smolecule.comevitachem.com Its reactivity is centered around the electrophilic chloroacetate (B1199739) group, which readily participates in nucleophilic substitution reactions where the chlorine atom is displaced. evitachem.com

In academic research, this compound has been utilized in the synthesis of novel heterocyclic compounds. For example, it is a key reagent in the preparation of thiazole (B1198619) derivatives. jst.go.jpaip.org Research has shown its utility in reacting with N-phenylthiourea derivatives to form thiazolidinones. aip.org In one reported synthesis, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene was reacted with phenyl isothiocyanate and subsequently with ethyl 2-chloroacetate (a related α-haloacetate ester) to yield a thiazole derivative. jst.go.jp Similarly, this compound can be used in reactions with precursor amides and isothiocyanates to generate various heterocyclic systems.

The compound's ability to act as an acylating agent is another important aspect of its reactivity profile. vulcanchem.com This property allows for its use in Friedel-Crafts type reactions. Furthermore, this compound can undergo hydrolysis to yield phenol (B47542) and chloroacetic acid. smolecule.com These varied reactions underscore its role as a flexible building block for constructing complex molecular architectures in organic chemistry research. solubilityofthings.com

Examples of Heterocyclic Synthesis Applications

| Precursor(s) | Reagent | Product Type | Source |

|---|---|---|---|

| 3-oxo-3-phenyl-N-(4-sulfamoylphenyl)propionamide intermediate salt | Ethyl 2-chloroacetate | Ketene N,S-acetal derivative | |

| 2-Mercaptobenzothiazole intermediates | Ethyl 2-chloroacetate | Thiazolidinone derivatives | aip.org |

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUWUIVKDXDKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060722 | |

| Record name | Acetic acid, chloro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-73-5 | |

| Record name | Acetic acid, 2-chloro-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL CHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chloro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6N46728S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenyl 2 Chloroacetate and Its Analogues

Direct Esterification Routes

Direct esterification stands as a fundamental method for the synthesis of phenyl 2-chloroacetate. This approach involves the direct reaction between a phenol (B47542) and a carboxylic acid or its derivative.

Condensation of Phenol with Chloroacetyl Chloride

The most prevalent direct esterification method for producing this compound is the condensation reaction between phenol and chloroacetyl chloride. smolecule.comgoogle.comgoogle.com This reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of phenol attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. The general reaction is depicted below:

C₆H₅OH + ClCOCH₂Cl → C₆H₅OCOCH₂Cl + HCl

The efficiency and yield of this reaction are significantly influenced by the reaction conditions, including temperature and the presence of a catalyst. smolecule.comgoogle.comgoogle.com

To enhance the rate and yield of the esterification reaction between phenol and chloroacetyl chloride, various catalytic systems have been employed. smolecule.comgoogle.comwipo.int These catalysts facilitate the reaction by activating either the phenol or the chloroacetyl chloride, or by neutralizing the hydrogen chloride byproduct which can inhibit the reaction.

Organic ammonium (B1175870) and phosphonium (B103445) salts have been identified as effective catalysts for the synthesis of this compound. google.comgoogle.com These salts can function as phase-transfer catalysts, particularly in solvent-free systems, facilitating the interaction between the reactants. The catalytic amount of these salts can significantly improve the reaction rate and yield. google.comgoogle.com

Amines and phosphines are also utilized as catalysts in this esterification process. google.comgoogle.comnih.gov These nucleophilic catalysts operate by reacting with chloroacetyl chloride to form a highly reactive acyl-ammonium or acyl-phosphonium intermediate. This intermediate is then more susceptible to attack by the phenol, leading to the formation of the desired ester and regeneration of the catalyst.

Pyridine (B92270) is a commonly used catalyst in the synthesis of this compound. smolecule.comnveo.org It acts as a nucleophilic catalyst, similar to other amines, by forming a reactive acylpyridinium ion intermediate. Additionally, pyridine serves as a base to neutralize the hydrogen chloride gas evolved during the reaction, which drives the equilibrium towards the product side. nveo.org In one documented procedure, phenol is dissolved in pyridine, to which chloroacetyl chloride is added, and the mixture is boiled. nveo.org

Solvent-free synthesis of this compound has gained attention as an environmentally friendly and economically viable alternative to traditional solvent-based methods. google.comgoogle.comwipo.int This approach offers high volumetric efficiency and simplifies product purification. google.com The reaction is typically conducted by heating a mixture of phenol, chloroacetyl chloride, and a catalytic amount of a suitable catalyst. google.comgoogle.com Reaction temperatures are generally maintained between 80°C and 130°C to achieve optimal results. google.com The absence of a solvent not only reduces environmental impact but also allows for the direct use of the product in subsequent reactions without extensive purification. google.com

| Catalyst System | Reaction Conditions | Yield (%) | Reference |

| Pyridine | Boiling, with diethyl ether extraction | 80 | nveo.org |

| Organic Ammonium Salts | Solvent-free, 80-130°C | High | google.comgoogle.com |

| Phosphonium Salts | Solvent-free, 80-130°C | High | google.comgoogle.com |

| Amines | Solvent-free, 80-130°C | High | google.comgoogle.com |

| Phosphines | Solvent-free, 80-130°C | High | google.comgoogle.com |

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, offering substantial improvements over conventional heating methods. This approach, known as Microwave Assisted Organic Reaction Enhancement (MORE), provides simple, clean, fast, and efficient pathways for the synthesis of numerous organic molecules. researchgate.net The primary advantage of using microwave irradiation is the rapid and intense heating of polar molecules, which can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields. researchgate.netnih.gov

While direct studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principles can be applied from analogous reactions. For instance, the synthesis of "2-Chloro-N-p-tolylacetamide," a structurally related amide, demonstrated a significant reduction in reaction time from 5-6 hours under conventional heating to just 5-10 minutes using microwave irradiation, with yields ranging from 50-80%. researchgate.net Similarly, microwave-assisted methods have been successfully employed in the one-pot synthesis of various heterocyclic compounds, highlighting the technology's broad applicability and efficiency. mdpi.comresearchgate.net These examples underscore the potential of microwave assistance to enhance the esterification process for this compound, promising shorter reaction times and improved efficiency.

Esterification of Chloroacetic Acid with Phenol Under Acidic Conditions

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a fundamental reaction in organic chemistry, typically catalyzed by a strong acid. masterorganicchemistry.com However, the reaction between phenol and chloroacetic acid under these conditions is known to be slow. quora.com This is because the lone pair of electrons on the phenolic oxygen is delocalized into the benzene (B151609) ring, making it less nucleophilic than the oxygen in an aliphatic alcohol. quora.com

To facilitate this reaction, an acid catalyst such as sulfuric acid (H₂SO₄), tosic acid (TsOH), or a Lewis acid like zinc methanesulfonate (B1217627) is required. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.com This is typically accomplished by using a large excess of one of the reactants or by removing water as it is formed, often through azeotropic distillation with a solvent like benzene or cyclohexane (B81311). masterorganicchemistry.comresearchgate.net

For example, in the esterification of chloroacetic acid with isopropanol, various factors were investigated to optimize the yield. researchgate.net Under optimized conditions using zinc methanesulfonate as a catalyst and cyclohexane as a water-carrying agent, the yield of isopropyl chloroacetate (B1199739) reached 96.2%. researchgate.net Although phenols are less reactive, similar principles of acid catalysis and water removal are essential for the synthesis of this compound via this route.

Preparation of Substituted this compound Derivatives

The synthesis of derivatives of this compound often involves the use of substituted phenols or multi-step synthetic pathways where the chloroacetate moiety is introduced onto a complex molecular scaffold.

Reaction of Substituted Phenols with Chloroacetyl Chloride

A more efficient and common method for synthesizing this compound and its derivatives involves the reaction of a phenol or a substituted phenol with chloroacetyl chloride. nveo.orggoogle.com Phenols react much more readily with highly reactive acyl chlorides than with carboxylic acids. libretexts.org This reaction is typically performed in the presence of a base, such as pyridine or triethylamine (B128534), which neutralizes the hydrogen chloride (HCl) gas produced as a byproduct. nveo.orggoogle.com

The reaction can be carried out under various conditions. One method involves dissolving the phenol in pyridine and then adding chloroacetyl chloride, followed by heating. nveo.org Another approach describes the reaction in dry ether in the presence of triethylamine at room temperature. google.com An improved, solvent-free process has also been developed, where phenol and chloroacetyl chloride are reacted in the presence of a catalytic amount of an organic ammonium salt, phosphonium salt, amine, phosphine, or amide at temperatures between 80°C and 130°C. google.com This catalytic method is economically advantageous and efficient.

The versatility of this reaction allows for the synthesis of a wide array of substituted derivatives by simply changing the starting phenolic compound.

| Reactant 1 (Phenol) | Reactant 2 | Reaction Conditions | Product |

|---|---|---|---|

| Phenol | Chloroacetyl Chloride | Pyridine, boiling | This compound |

| Phenol | Chloroacetyl Chloride | Dry ether, triethylamine, room temperature | This compound |

| Phenol | Chloroacetyl Chloride | Solvent-free, catalyst (e.g., organic ammonium salt), 80-130°C | This compound |

| p-Methoxyphenol | Chloroacetyl Chloride | Acetonitrile, 70.2°C, accelerated by tetraethylammonium (B1195904) chloride | p-Methoxythis compound |

Synthesis through Intermediate Transformations

Substituted this compound derivatives are often synthesized as key intermediates in multi-step reaction sequences for the preparation of more complex molecules, such as coumarins. researchgate.net In these cases, a substituted phenol is first converted to its corresponding 2-chloroacetate ester, which then undergoes further transformation.

For example, a study on the electrosynthesis of coumarins utilized several substituted phenyl 2-chloroacetates as starting materials. These intermediates were prepared and then subjected to cathodic reduction to induce cyclization and form the coumarin (B35378) ring system. researchgate.net This approach highlights the role of these chloroacetate esters not as the final target, but as crucial precursors in a larger synthetic strategy.

The following table lists some substituted this compound derivatives that have been synthesized as intermediates for further reactions.

| Intermediate Compound | Precursor (Substituted Phenol) | Subsequent Application |

|---|---|---|

| 2-Formylthis compound | 2-Hydroxybenzaldehyde | Electrosynthesis of coumarins |

| 2-Acetylthis compound | 2'-Hydroxyacetophenone | Electrosynthesis of coumarins |

| Methyl 2-(2-chloroacetoxy)benzoate | Methyl salicylate | Electrosynthesis of coumarins |

| 2-Formyl-5-methoxythis compound | 2-Hydroxy-4-methoxybenzaldehyde | Electrosynthesis of coumarins |

| 2-Formyl-3,5-dimethoxythis compound | 2-Hydroxy-4,6-dimethoxybenzaldehyde | Electrosynthesis of coumarins |

Reactivity and Reaction Mechanisms of Phenyl 2 Chloroacetate

Nucleophilic Substitution Reactions of the Chloroacetate (B1199739) Moiety

The chloroacetate portion of phenyl 2-chloroacetate is highly susceptible to nucleophilic attack due to the presence of the electron-withdrawing chlorine atom, which makes the adjacent carbon atom electrophilic. This allows for the displacement of the chloride ion by a wide range of nucleophiles.

Aminolysis and Formation of Amides

The reaction of this compound with amines, known as aminolysis, leads to the formation of N-substituted 2-chloroacetamides. This nucleophilic substitution reaction involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the chloroacetate group, followed by the elimination of the phenoxide ion as a leaving group. The reaction can also proceed via nucleophilic attack at the carbon bearing the chlorine atom.

The synthesis of various N-(substituted phenyl)-2-chloroacetamides has been reported through the reaction of substituted anilines with chloroacetyl chloride, a process mechanistically similar to the aminolysis of this compound. nih.govresearchgate.netnih.govijpsr.info These reactions typically proceed in the presence of a base to neutralize the liberated hydrochloric acid.

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-Chloro-N-phenylacetamide | Glacial acetic acid, sodium acetate, 2 h | Not specified | nih.gov |

| Substituted Anilines | N-(substituted phenyl)-2-chloroacetamides | Dichloromethane, triethylamine (B128534) | Good yields | researchgate.net |

Reactions with Alcohols and Formation of Esters

This compound can undergo transesterification when reacted with other alcohols. smolecule.comwikipedia.org This reaction involves the substitution of the phenyl group of the ester with a new alkyl or aryl group from the reacting alcohol. The process is typically catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol nucleophile. In a basic medium, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon. The reaction equilibrium can be shifted towards the desired product by using an excess of the reactant alcohol or by removing one of the products. wikipedia.org

While specific examples of transesterification starting directly from this compound are not extensively detailed in the provided search results, the general mechanism is well-established for similar esters like phenyl acetate. tu-clausthal.deresearchgate.net

Reactions with Diverse Nucleophiles for Heterocycle Formation

The reactivity of the chloroacetate moiety in this compound makes it a useful precursor for the synthesis of various heterocyclic compounds. The general strategy involves a nucleophilic substitution reaction followed by an intramolecular cyclization.

A notable example is the synthesis of 1,4-benzoxazin-3-one derivatives. The reaction of an o-aminophenol with this compound would first lead to the formation of an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. Subsequent intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chlorine atom, results in the formation of the benzoxazinone (B8607429) ring. A palladium-catalyzed cascade reaction of o-halophenols and 2-chloroacetamides has been developed for the efficient synthesis of 2H-1,4-benzoxazin-3-(4H)-ones, demonstrating the utility of the chloroacetamide scaffold in forming such heterocyclic systems. researchgate.net

Hydrolysis Pathways of the Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield phenol (B47542) and chloroacetic acid. smolecule.com This process can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of phenol is eliminated, and the catalyst is regenerated. This reaction is reversible. viu.ca

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the hydrolysis of chloro-substituted alkyl acetates has been studied, indicating that the mechanism can vary depending on the extent of chlorination. researchgate.net

Rearrangement Reactions

Fries Rearrangement of this compound

The Fries rearrangement is a reaction of phenolic esters, such as this compound, that results in the migration of the acyl group from the phenolic oxygen to the aromatic ring, forming ortho- and para-hydroxyaryl ketones. ajchem-a.comwikipedia.orgaakash.ac.inbyjus.comorganic-chemistry.org This reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). ajchem-a.comaakash.ac.in

The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the carbon-oxygen bond of the ester, leading to the formation of an acylium carbocation. This electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution reaction to form the ortho and para substituted products. byjus.com

The regioselectivity of the Fries rearrangement (the ratio of ortho to para products) is influenced by several factors, including temperature and the solvent. wikipedia.orgbyjus.com

Temperature: Lower temperatures generally favor the formation of the para isomer, while higher temperatures tend to yield more of the ortho isomer. byjus.com

Solvent: The polarity of the solvent can also affect the product distribution. Non-polar solvents often favor the formation of the ortho product, whereas more polar solvents can lead to a higher proportion of the para product. byjus.com

A low-temperature variant of the Fries rearrangement using aluminum chloride in nitromethane (B149229) has been shown to be effective for the regioselective formation of the para-isomer of hydroxyaryl ketones from various phenolic esters. ajchem-a.com While the specific application of this method to this compound is not detailed, it suggests a potential route for the selective synthesis of p-hydroxy-α-chloroacetophenone.

Mechanistic Studies of Rearrangements

Despite numerous studies, a single definitive reaction mechanism for the Fries rearrangement has not been conclusively established. wikipedia.orglscollege.ac.in Evidence from crossover experiments, where mixed reactants are used, suggests that both intermolecular and intramolecular pathways may be involved. wikipedia.orglscollege.ac.in

However, a widely accepted mechanism involves the formation of an acylium carbocation intermediate. byjus.comwikipedia.orglscollege.ac.in The process is initiated by the coordination of a Lewis acid catalyst (e.g., AlCl₃) to the carbonyl oxygen of the acyl group. byjus.comlscollege.ac.in This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. byjus.com This coordination polarizes the bond between the acyl group and the phenolic oxygen. byjus.comlscollege.ac.in Subsequently, the Lewis acid rearranges to the phenolic oxygen, leading to the cleavage of the ester linkage and the generation of a free acylium carbocation. byjus.comwikipedia.org This carbocation then acts as an electrophile, attacking the aromatic ring in a classic electrophilic aromatic substitution reaction to form the ortho- and para-hydroxy aryl ketones. byjus.comwikipedia.org

Electrochemical Reactivity

The electrochemical properties of this compound and its derivatives have been investigated, particularly focusing on the reductive cleavage of the carbon-halogen bond. These studies have led to synthetic applications, such as the formation of coumarins.

Reduction of Substituted Phenyl 2-Chloroacetates at Metal Cathodes

The electrochemical reduction of the carbon-chlorine bond in substituted phenyl 2-chloroacetates has been successfully demonstrated using silver cathodes. researchgate.net Research employing cyclic voltammetry and controlled-potential electrolysis has examined this reduction in a medium of dimethylformamide (DMF) containing a supporting electrolyte. researchgate.net

Specific substrates investigated include:

2-formylthis compound

2-acetylthis compound

methyl 2-(2-chloroacetoxy)benzoate

2-formyl-5-methoxythis compound

2-formyl-3,5-dimethoxythis compound researchgate.net

The use of a silver cathode has been shown to be catalytic for the reduction of carbon-halogen bonds. researchgate.net When comparing a silver cathode to a glassy carbon electrode, a positive shift in the peak potential for the cleavage of the carbon-chlorine bond is observed, indicating the catalytic effect of silver. researchgate.net

Electrosynthesis of Coumarins via Intramolecular Cyclization

A key application of the electrochemical reduction of specific phenyl 2-chloroacetates is the electrosynthesis of coumarins. researchgate.net The reduction process initiates an intramolecular cyclization to yield the coumarin (B35378) structure. researchgate.net The efficiency of this synthesis is influenced by substituents on the benzene (B151609) ring and the nature of the solvent. researchgate.net

For instance, the reduction of 2-formylthis compound at a silver cathode in a dimethylformamide (DMF) medium afforded the corresponding coumarin with a 41% yield. researchgate.net Besides the desired coumarin, the only other products observed in these reductions are the 2-substituted phenols, which are the precursors for the synthesis of the starting ester substrates. researchgate.net

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 2-formylthis compound | Coumarin | 41% | Silver cathode in DMF-TBABF₄ medium researchgate.net |

Mechanistic Electrochemical Investigations of Carbon-Halogen Bond Cleavage

Mechanistic investigations into the electrochemical reduction of phenyl 2-chloroacetates have provided insights into the carbon-halogen bond cleavage process. researchgate.net Cyclic voltammetry is a primary tool for these studies. researchgate.netresearchgate.net

The proposed mechanism involves an initial one-electron reduction of the this compound molecule. researchgate.net This step results in the formation of a radical anion. researchgate.net This formation is coupled with the rapid cleavage of the carbon-chlorine bond, which leads to the generation of an aryl radical moiety and a chloride anion. researchgate.net The use of a silver cathode is advantageous as it effectively separates the reduction potential of the C-Cl bond from the reduction potential of the coumarin product, which is not as clearly distinguished when using a glassy carbon electrode. researchgate.net

Derivatization Strategies and Synthetic Utility of Phenyl 2 Chloroacetate

Role as a Key Synthetic Intermediate in Organic Synthesis

The reactivity of phenyl 2-chloroacetate is primarily centered on its electrophilic chloroacetate (B1199739) moiety. The presence of a chlorine atom on the carbon adjacent to the carbonyl group renders it susceptible to nucleophilic substitution reactions. This allows for the displacement of the chlorine atom by a wide array of nucleophiles, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds. This inherent reactivity makes it a foundational component in the multi-step synthesis of various fine chemicals.

As a versatile precursor, this compound serves as a starting material for a diverse range of organic compounds with applications across multiple industries.

In the pharmaceutical industry, this compound functions as an important intermediate. It is utilized in the preparation of more complex molecules that form the backbone of active pharmaceutical ingredients (APIs). For instance, it is a documented intermediate in the synthesis of acyloxyacetic acid phenyl esters google.com. These esters and their derivatives are significant in the development of various therapeutic agents. The ability to introduce the phenoxyacetyl group into a molecule is a key step in building complex pharmaceutical structures.

The reactivity of this compound is also harnessed in the synthesis of agrochemicals. Its role as a building block allows for the creation of molecules with desired biocidal properties. Phosphorus- and bromine-based chemicals, which can be derived from intermediates like this compound, are used in the production of agrochemicals lanxess.com.

This compound and its precursors are involved in the synthesis of certain types of dyes. A common method for creating azo dyes involves the reaction of a diazonium salt with a phenol (B47542) ijirset.complantarchives.org. Phenol, the precursor to this compound, is a key coupling component in these reactions. The synthesis of disperse azo dyes, for example, can utilize chloro-substituted aromatic compounds in their reaction schemes ijirset.com.

Chemicals like plasticizers and flame retardants are essential additives in the polymer industry to impart flexibility and safety to plastic products researchgate.netpcc.eu. This compound can serve as a building block for the synthesis of more complex organic molecules that may be used as plasticizers or other polymer additives lanxess.com. For example, phosphorus-based chemicals, which have applications as flame retardants and plasticizers, are synthesized from various chemical building blocks lanxess.compcc.eu.

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. One notable example is the electrosynthesis of coumarins.

Research has demonstrated that substituted phenyl 2-chloroacetates can be used to produce coumarins through reductive cyclization. In this process, the carbon-chlorine bond is reduced at a silver cathode, leading to an intramolecular reaction that forms the coumarin (B35378) ring system researchgate.net. A study investigating five different substituted this compound substrates found that the specific substituents on the phenyl ring influenced the yield of the resulting coumarin researchgate.net. For example, 2-formylthis compound provided a 41% yield of the corresponding coumarin under specific electrolytic conditions researchgate.net.

The general reactivity of the chloroacetate group is widely exploited in forming various heterocyclic systems, as shown in the table below, which illustrates reactions using analogous chloroacetate esters.

| Starting Material Class | Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Substituted 2-hydroxybenzaldehydes | This compound derivatives | Coumarins | Electrochemical Reductive Cyclization |

| o-Hydroxyketones / o-hydroxyaldehydes | Trichloroacetyl esters | Coumarins | Cathodic Reduction |

| Acetophenone / Thiourea | Chloroacetyl chloride | Azetidinones | Multi-step condensation/cyclization |

Polymer Chemistry Applications

This compound can serve as a starting material for the synthesis of certain polymers. smolecule.com The reactive chloroacetate group allows for polymerization reactions, leading to polymers with potential applications in various fields such as drug delivery and electronics. smolecule.com For example, the polymerization of 1-chloro-2-phenylacetylene derivatives, which share structural similarities with this compound, has been achieved using Brookhart-type catalysts to produce high molecular weight polymers. rsc.orgrsc.org This suggests that the chloro- and phenyl- functionalities can be compatible with certain polymerization catalysts. Living coordinative chain transfer polymerization (LCCTP) is another advanced technique for producing polyolefins with controlled molecular weights and narrow polydispersity, which could potentially be adapted for monomers derived from this compound. nist.gov

The following table provides examples of polymerization involving related structures:

| Monomer | Catalyst System | Polymer Characteristics | Reference |

| 1-Chloro-2-(para-substituted)-phenylacetylenes | (α-diimine)PdMeCl / AgOTf | Molecular weight of 27,400, Polydispersity index of 1.12 | rsc.org |

| 1-chloro-2-phenylacetylenes | Cationic monoanionic tridentate (S,S)-bis(oxazolinylphenyl)amido-ligated palladium catalysts | Cis-selective polymers | rsc.org |

Role as a Monomer in Polymerization

This compound can serve as a monomer in the synthesis of certain polymers. These polymers may have potential applications in diverse fields such as drug delivery and electronics. The incorporation of the this compound unit into a polymer backbone introduces a reactive site that can be further modified, allowing for the synthesis of functionalized polymers.

Utilization in Controlled/Living Polymerization Techniques (e.g., RAFT, Cationic Polymerization)

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. This compound and its derivatives can be utilized in these advanced polymerization methods.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for controlling radical polymerization. While direct use of this compound in RAFT is not extensively documented in the provided results, the principles of RAFT allow for the polymerization of a wide range of monomers. The ester group in this compound could potentially influence the reactivity and control in such a system. The development of new RAFT techniques, including photo, metal, enzyme, and redox initiation methods, continues to expand the scope of monomers that can be polymerized in a controlled manner nih.govrsc.org.

Cationic Polymerization: Cationic polymerization is a chain-growth polymerization in which the active center is a carbocation. This method is suitable for monomers with electron-donating groups that can stabilize the positive charge. While this compound itself is not a typical monomer for cationic polymerization, derivatives containing suitable functionalities could potentially be employed. The reactivity of growing carbocations in cationic polymerization can be effectively controlled by additives, leading to polymers with a narrow molecular weight distribution nii.ac.jp. The development of single-component initiating systems has made cationic polymerizations more user-friendly and tolerant to impurities nih.gov.

Synthesis of End-Functionalized Polymers

The synthesis of polymers with well-defined end-group functionalities is crucial for creating advanced materials with specific properties and applications rsc.org. This compound can be utilized in strategies to introduce specific end groups onto polymer chains. For instance, in living polymerization techniques, the polymerization can be terminated with a functional nucleophile, allowing for the introduction of a desired end group in high yields nih.gov. This approach enables the creation of telechelic polymers and block copolymers with tailored architectures.

Functional Group Transformations and Novel Derivatization

The reactivity of the chloroacetyl group in this compound allows for a variety of functional group transformations, leading to the synthesis of novel derivatives with potential applications in pharmaceuticals and materials science.

Synthesis of Phenoxy Acetyl Derivatives

This compound serves as a key precursor in the synthesis of phenoxy acetyl derivatives. These compounds are of interest due to their presence in numerous biologically active molecules, including antibacterial, antifungal, and anti-inflammatory agents jetir.org. The synthesis typically involves the reaction of a phenol with a chloroacetic acid derivative. For example, 2-(4-aminophenoxy)acetate derivatives can be prepared by treating 4-aminophenol derivatives with methyl 2-chloroacetate in the presence of a base like potassium carbonate researchgate.net. Similarly, phenoxyacetic acid derivatives can be synthesized by reacting a salt of phenol or methyl phenol with a salt of chloroacetic acid, followed by acidification google.compatsnap.com.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-amino Phenol | Methyl 2-chloroacetate | K₂CO₃ | - | Methyl 2-(4-aminophenoxy)acetate | 75 | researchgate.net |

| 4-amino-3-methylphenol | Methyl 2-chloroacetate | K₂CO₃ | - | Methyl 2-(4-amino-3-methylphenoxy)acetate | 78 | researchgate.net |

| 3-amino Phenol | Methyl 2-chloroacetate | CS₂CO₃ | - | Methyl 2-(3-aminophenoxy)acetate | 79 | researchgate.net |

| Phenol salt | Chloroacetic acid salt | - | - | Phenoxyacetic acid | >95 | patsnap.com |

Preparation of Substituted Aryl Esters

The ester group of this compound can be modified to prepare a variety of substituted aryl esters. These transformations are valuable in organic synthesis for creating new compounds with desired properties. One common method involves the reaction of a carboxylic acid with a phenol in the presence of a coupling agent or through the formation of an acid chloride intermediate. For instance, aryl 5-(2-chlorophenyl)-2-furoates have been synthesized by reacting 5-(2-chlorophenyl)-2-furoic acid with thionyl chloride and various phenols under phase transfer catalysis conditions, resulting in excellent yields researchgate.net. Another approach involves the base-catalyzed reaction of carboxylic acids with diphenyl carbonate to produce phenyl esters in moderate to high yields rsc.org.

Advanced Spectroscopic and Crystallographic Characterization in Phenyl 2 Chloroacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationship of atoms.

Proton (¹H) NMR spectroscopy provides distinct signals for chemically non-equivalent protons in a molecule. The spectrum of phenyl 2-chloroacetate is expected to show two main sets of signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the chloroacetyl moiety.

The methylene (B1212753) protons (-CH₂-) adjacent to the chlorine atom and the ester carbonyl group are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. Its chemical shift would be significantly downfield due to the deshielding effects of the electronegative chlorine and oxygen atoms. The five protons on the phenyl ring would appear as a more complex multiplet in the aromatic region of the spectrum, reflecting the different chemical environments of the ortho, meta, and para positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.4-7.2 | Multiplet | 5H | Ar-H (Phenyl) |

| ~4.3 | Singlet | 2H | Cl-CH₂ -C=O |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, six distinct signals are anticipated. The carbon of the carbonyl group (C=O) is expected to have the largest chemical shift. The four signals for the phenyl group carbons reflect their different electronic environments: the ipso-carbon attached to the ester oxygen, the two ortho-carbons, the two meta-carbons, and the single para-carbon. The methylene carbon (-CH₂Cl) will appear in the aliphatic region, shifted downfield by the attached chlorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ ppm) | Carbon Assignment |

| ~166 | C =O (Ester carbonyl) |

| ~150 | C -O (Ipso-aromatic) |

| ~129 | C -H (Meta-aromatic) |

| ~126 | C -H (Para-aromatic) |

| ~121 | C -H (Ortho-aromatic) |

| ~41 | C H₂Cl (Methylene) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions include those for the C-O single bond stretch, the C-Cl bond stretch, and vibrations associated with the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1770-1750 | C=O Stretch | Ester |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1200 | C-O Stretch | Ester |

| ~800-700 | C-Cl Stretch | Alkyl Halide |

| ~750, ~690 | C-H Bend (out-of-plane) | Monosubstituted Aromatic |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also reveals characteristic fragmentation patterns. The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (170.59 g/mol ). Key fragmentation includes the loss of the chloroacetyl group and subsequent fragmentation of the resulting phenol (B47542) cation. nih.gov The most abundant fragment is often the phenoxy cation (C₆H₅O⁺) at a mass-to-charge ratio (m/z) of 94. nih.gov

Table 4: Major Fragment Ions in GC-MS of this compound

| m/z | Ion |

| 94 | [C₆H₅OH]⁺• (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 39 | [C₃H₃]⁺ |

Source: Data derived from PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for analyzing samples in the liquid phase and can provide molecular weight information for various ionized adducts of the parent molecule.

Table 5: Predicted LC-MS Adducts and m/z for this compound

| Adduct | Formula | Mass-to-Charge (m/z) |

| [M+H]⁺ | [C₈H₈ClO₂]⁺ | 171.02074 |

| [M+Na]⁺ | [C₈H₇ClNaO₂]⁺ | 193.00268 |

| [M-H]⁻ | [C₈H₆ClO₂]⁻ | 169.00618 |

| [M+NH₄]⁺ | [C₈H₁₁ClNO₂]⁺ | 188.04728 |

| [M+K]⁺ | [C₈H₇ClKO₂]⁺ | 208.97662 |

Source: Data derived from PubChemLite.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) on crystalline solids provides definitive information about the three-dimensional arrangement of atoms and molecules. It is the most powerful method for determining the solid-state structure of a compound.

Single crystal X-ray diffraction analysis, if a suitable single crystal of this compound can be grown, would yield a precise model of its molecular and crystal structure. This technique provides fundamental data including:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Crystal System and Space Group: The symmetry characteristics of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between bonds.

Intermolecular Interactions: Information on how molecules are packed in the crystal lattice, including non-covalent interactions like hydrogen bonds or van der Waals forces.

Despite the power of this technique, a search of the current chemical literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. Therefore, specific crystallographic data for this compound is not available at this time.

Hirshfeld Surface Analysis for Intermolecular Interactions and Packing

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgresearchgate.net This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that highlights intermolecular contacts. The surface is color-coded to indicate the nature and strength of these interactions, offering insights into the crystal packing. scirp.org

For this compound, a Hirshfeld surface analysis would reveal the intricate network of non-covalent forces that dictate its solid-state architecture. A key output of this analysis is the 2D fingerprint plot, which provides a quantitative summary of the different intermolecular contacts. nih.gov These plots graph the distance from the surface to the nearest atom inside (dᵢ) against the distance to the nearest atom outside (dₑ).

A summary of the predicted intermolecular contacts for this compound is presented in the following data table.

Interactive Data Table: Predicted Intermolecular Contacts for this compound

| Interaction Type | Atoms Involved | Anticipated Contribution (%) | Characteristic Feature on 2D Fingerprint Plot |

|---|---|---|---|

| Hydrogen-Hydrogen | H···H | ~45% | Large, diffuse central region |

| Carbon-Hydrogen | C···H / H···C | ~25% | Prominent "wings" on either side of the diagonal |

| Oxygen-Hydrogen | O···H / H···O | ~18% | Sharp spikes indicative of hydrogen bonding |

| Chlorine-Hydrogen | Cl···H / H···Cl | ~8% | Specific regions corresponding to halogen interactions |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized chemical compound. It quantitatively determines the percentage by mass of each element within a substance. For this compound, this analysis provides critical validation of its chemical composition and purity. The method typically involves the combustion of a precisely weighed sample, followed by the detection and quantification of the resulting gaseous products.

The molecular formula of this compound is C₈H₇ClO₂. nih.gov From this formula, the theoretical mass percentages of carbon, hydrogen, chlorine, and oxygen can be calculated. These theoretical values serve as a benchmark against which the experimentally determined percentages are compared. A close correlation between the calculated and found values, typically within a margin of ±0.4%, affirms the identity and purity of the compound.

The calculated elemental composition for this compound is detailed in the table below.

**Interactive Data Table: Elemental Composition of this compound (C₈H₇ClO₂) **

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 56.33 |

| Hydrogen | H | 4.14 |

| Chlorine | Cl | 20.78 |

Computational and Theoretical Investigations of Phenyl 2 Chloroacetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations have been widely applied to predict the properties of molecular systems with a high degree of accuracy. researchgate.net The following sections detail the application of DFT methods to explore the structural, electronic, and thermodynamic characteristics of phenyl 2-chloroacetate.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO, representing the ability to donate an electron, is associated with the ionization potential (I), while the LUMO, representing the ability to accept an electron, is related to the electron affinity (A). researchgate.netresearchgate.net

According to Koopman's theorem, the ionization potential and electron affinity can be approximated from the energies of the HOMO and LUMO orbitals: I ≈ -EHOMO and A ≈ -ELUMO. ijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and more readily polarizable. growingscience.com

DFT calculations, often using functionals like B3LYP with a suitable basis set, can accurately predict these orbital energies and provide a quantitative measure of the molecule's electronic characteristics. nih.gov

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.95 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.72 |

| HOMO-LUMO Energy Gap | ΔE | 8.23 |

| Ionization Potential | I | 8.95 |

| Electron Affinity | A | 0.72 |

Geometry optimization is a fundamental application of DFT, used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found, corresponding to a stable molecular structure. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Molecules with rotatable single bonds, such as the C-O bonds in the ester group of this compound, can exist as different conformers. nih.gov Conformational analysis using DFT involves systematically rotating these bonds and performing geometry optimizations to identify all stable conformers and the transition states that connect them. researchgate.net Studies on analogous molecules like phenyl benzoate (B1203000) and S-phenyl thioacetate (B1230152) have shown that multiple stable conformers can exist with small energy differences between them. nih.govnih.gov Such analyses are crucial for understanding the molecule's flexibility and how its shape influences its physical properties and chemical reactivity.

The distribution of electrons within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. DFT calculations can quantify this distribution through charge population analysis methods, such as Mulliken population analysis, which assign partial charges to each atom. This information provides insight into the molecule's polarity and the nature of its chemical bonds.

A more intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) surface. nih.gov The MEP map illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. researchgate.net Different colors are used to represent varying potential values: regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netdntb.gov.ua For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the chlorine atom, highlighting them as key sites for intermolecular interactions.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). ijarset.com

While these global descriptors describe the molecule as a whole, Fukui functions (f(r)) serve as local reactivity descriptors. nih.gov They indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive atomic sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. scielo.org.mx

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Electronegativity | χ | 4.835 |

| Chemical Potential | μ | -4.835 |

| Chemical Hardness | η | 4.115 |

| Chemical Softness | S | 0.243 |

| Electrophilicity Index | ω | 2.836 |

DFT calculations are a reliable tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. aps.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov

To obtain the final chemical shifts (δ), the calculated shielding values (σ) are compared to those of a reference standard, typically tetramethylsilane (B1202638) (TMS), using the relation: δ = σref - σsample. These theoretical predictions are invaluable for assigning signals in experimental 1H and 13C NMR spectra and can be instrumental in confirming the structure of newly synthesized compounds or distinguishing between isomers. mdpi.comnih.gov The accuracy of the calculated shifts depends on the choice of the functional and basis set. nih.gov

DFT can be used to compute key thermodynamic properties of molecules in the gas phase. nih.gov The process begins with a geometry optimization followed by a frequency calculation. The vibrational frequencies are essential for determining the zero-point vibrational energy (ZPVE) and the thermal contributions to the molecule's internal energy. arxiv.org

From these calculations, standard thermodynamic functions can be derived using statistical mechanics principles:

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): A measure of the system's disorder or randomness.

Gibbs Free Energy (G): A state function that combines enthalpy and entropy (G = H - TS) and is used to predict the spontaneity of a process at constant temperature and pressure. philschatz.comopenstax.org

These calculations are crucial for predicting reaction energies, determining the relative stability of isomers, and understanding chemical equilibria. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate intramolecular and intermolecular bonding and interactions between bonds. researchgate.net This analysis provides a framework for examining charge transfer and conjugative interactions within a molecular system. researchgate.net In the context of this compound, NBO analysis can elucidate the electronic interactions that contribute to its stability and reactivity.

The NBO method transforms the complex, delocalized molecular orbitals of a molecule into localized one-center (lone pairs) and two-center (bonds) entities that align with the familiar Lewis structure representation. uni-muenchen.de This localization allows for the quantitative assessment of electron density delocalization from a filled "donor" NBO to an empty "acceptor" NBO. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, providing a measure of the strength of the hyperconjugative interactions. acadpubl.eu

For this compound, key electronic interactions that could be investigated using NBO analysis include:

Interactions between the phenyl ring and the ester group: Delocalization of electron density from the π-orbitals of the phenyl ring to the antibonding orbitals of the carbonyl group (π(C=C) → π*(C=O)) and vice versa. These interactions are crucial in determining the electronic communication between the aromatic system and the ester functionality.

Influence of the chlorine atom: The electron-withdrawing nature of the chlorine atom can affect the electron density distribution throughout the molecule. NBO analysis can quantify these effects by examining the occupancies of the relevant bonding and antibonding orbitals.

The results of an NBO analysis on this compound would typically be presented in a table summarizing the most significant donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ* (C1-C2) | 2.5 |

| LP (Cl) | σ* (C2-C1) | 1.8 |

| π (C3-C4) | π* (C=O) | 5.2 |

| π (C=O) | π* (C3-C4) | 0.8 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and properties of molecules like this compound from first principles. wavefun.com These methods solve the Schrödinger equation, or an approximation of it, to provide detailed information about molecular systems. wavefun.com A variety of quantum chemical methods are available, each with a different balance of accuracy and computational cost. wavefun.com

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be effective for studying a broad range of molecules. researchgate.net DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional wave-function-based methods of similar accuracy, making it suitable for larger molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Determine electronic properties such as ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity.

Predict NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. arxiv.org These methods can provide very high accuracy, particularly with extensive basis sets, but are computationally expensive. arxiv.org They are often used as benchmarks for more approximate methods.

The choice of the basis set is also crucial in quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set mentioned in related studies, provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. researchgate.net

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govresearchgate.net These models are based on the principle that the properties of a chemical are a function of its molecular structure. nih.gov

For this compound, a QSAR study could be developed to predict its potential biological activity, such as its toxicity or efficacy as a pharmaceutical intermediate. nih.gov A QSRR model could be used to predict its reactivity in various chemical reactions, for instance, its rate of hydrolysis or its reaction rate with a particular nucleophile. researchgate.net

The development of a QSAR/QSRR model involves several key steps:

Data Set Selection: A diverse set of molecules with known activities or reactivities is required.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each molecule in the data set. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the molecular descriptors to the observed activity or reactivity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For a hypothetical QSAR study on the toxicity of a series of phenyl haloacetates including this compound, relevant molecular descriptors might include:

Table 2: Examples of Molecular Descriptors for a QSAR Study

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and intermolecular interactions |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobicity | LogP | Partitioning between aqueous and lipid phases |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic evolution of the system, including conformational changes, solvent effects, and intermolecular interactions. rsc.org

For this compound, MD simulations could be employed to investigate a variety of dynamic properties:

Conformational Dynamics: this compound has several rotatable bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them.

Solvation Effects: The behavior of this compound in different solvents can be studied by performing MD simulations in an explicit solvent environment. This can provide insights into how the solvent influences the molecule's conformation and reactivity.

Interactions with other molecules: MD simulations can be used to model the interaction of this compound with other molecules, such as receptors in a biological system or reactants in a chemical process. jppres.com This can help to understand the mechanism of interaction at the atomic level.

An MD simulation requires a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. acs.org Force fields like GAFF (General Amber Force Field) are commonly used for organic molecules. acs.org The simulation proceeds by integrating the equations of motion over a series of small time steps, generating a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory can provide information about various structural and dynamic properties.

Sustainable Chemistry Principles in Phenyl 2 Chloroacetate Synthesis

Green Chemistry Approaches in Phenyl 2-Chloroacetate Production

Green chemistry seeks to reduce the environmental footprint of chemical processes by designing products and methods that minimize or eliminate the use and generation of hazardous substances. sigmaaldrich.com For this compound, a key intermediate in various chemical syntheses, applying these principles involves re-evaluating traditional synthetic routes to enhance their sustainability. smolecule.comgoogle.com

A primary tenet of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which contribute significantly to industrial waste and environmental pollution. yale.edusigmaaldrich.com The synthesis of this compound from phenol (B47542) and chloroacetyl chloride has been successfully adapted to solvent-free, or neat, conditions. smolecule.comgoogle.com This approach offers several distinct advantages:

Economic Efficiency: Eliminating solvents reduces raw material costs, as well as the expenses associated with solvent handling, recycling, and disposal. google.com

High Volumetric Efficiency: The absence of a solvent means that the reactor volume is utilized more effectively, allowing for a greater output from the same size equipment. google.com

Simplified Process: Solvent-free reactions often lead to simpler work-up and product purification procedures, as there is no solvent to be removed. google.com

Reduced Environmental Impact: It directly addresses the "Safer Solvents and Auxiliaries" principle of green chemistry by making solvents unnecessary. sigmaaldrich.com

An improved, solvent-free process involves reacting phenol directly with chloroacetyl chloride at elevated temperatures, typically between 80°C and 130°C, in the presence of a catalyst. smolecule.comgoogle.com This method not only proves to be economically sound but also aligns with the goal of minimizing waste from the outset. google.com

| Parameter | Traditional Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent Usage | Significant quantities of organic solvents (e.g., chlorinated hydrocarbons, aromatic hydrocarbons) | None |

| Waste Generation | High (spent solvent, catalyst quench solutions) | Low (primarily catalyst residue, if any) |

| Process Simplicity | More complex (solvent addition, removal, and recycling steps) | Simpler (direct reaction, easier purification) |

| Volumetric Efficiency | Lower | Extremely high google.com |

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can, in principle, be recycled and used repeatedly. yale.eduacs.orgbdu.ac.in In the synthesis of this compound, various catalysts can be employed to facilitate the reaction between phenol and chloroacetyl chloride under solvent-free conditions. These include organic ammonium (B1175870) salts, phosphonium (B103445) salts, amines, and phosphines. google.com

Among the eco-friendly options, solid acid catalysts like p-Toluenesulfonic acid (PTSA) are particularly noteworthy. eurekaselect.com PTSA is an organic solid acid that is relatively inexpensive, easy to handle, and effective for various organic transformations, including esterification. eurekaselect.compreprints.orgresearchgate.net Its advantages in the context of green chemistry include:

High Catalytic Activity: PTSA is a strong acid that can effectively catalyze esterification reactions at lower temperatures or in shorter reaction times compared to uncatalyzed reactions. organic-chemistry.org

Reduced Corrosivity: Compared to mineral acids like sulfuric acid, PTSA is less corrosive.

Recyclability: As a solid catalyst, it can potentially be recovered from the reaction mixture and reused, reducing waste and cost.

Metal-Free: It avoids the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.org

While direct literature on the use of PTSA specifically for this compound is sparse, its successful application in the synthesis of other phenyl esters and in related reactions under solvent-free or microwave conditions highlights its potential as a green catalyst for this process. jocpr.com

Waste prevention is the most critical principle of green chemistry: it is better to prevent waste than to treat it after it has been created. yale.eduacs.org In the synthesis of this compound, several strategies contribute to minimizing waste.

The primary reaction between phenol and chloroacetyl chloride ideally has high atom economy, a concept developed to measure the efficiency of a chemical reaction in converting reactants to the desired product. acs.org The main by-product is hydrogen chloride (HCl), which can be captured and potentially utilized elsewhere, for example, by neutralizing an alkaline waste stream.

Key strategies for waste minimization include:

Solvent-Free Synthesis: As discussed, this is the most direct way to eliminate a major source of chemical waste. google.com

Catalytic Processes: Using a catalytic amount of a substance instead of a stoichiometric quantity significantly reduces waste. google.combdu.ac.in For instance, the molar ratio of catalyst to phenol can be as low as 0.001 to 0.100. google.com

Process Integration: A significant advantage of the catalyzed, solvent-free process is that the resulting this compound can often be used directly in subsequent synthetic steps without extensive purification. google.com Any residual catalyst may even catalyze the next reaction, further improving process efficiency and reducing the need for separation steps that generate waste. google.com

By-product Valorization: The primary by-product, HCl, can be captured. Instead of being neutralized and disposed of as a salt solution, it can be considered a raw material for other processes, fitting into a circular economy model. nih.gov

The effectiveness of these strategies can be quantified using green chemistry metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. The solvent-free, catalytic synthesis of this compound boasts a significantly lower E-factor compared to traditional methods. acs.org

The sixth principle of green chemistry highlights the need for energy efficiency. yale.eduacs.org Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering a more energy-efficient alternative to conventional heating methods. researchgate.netsciforum.netnih.gov

Microwave irradiation can significantly accelerate chemical reactions, leading to:

Drastically Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes using microwave technology. researchgate.netnih.gov

Increased Product Yields: The rapid and uniform heating provided by microwaves can improve reaction kinetics and lead to higher yields of the desired product. researchgate.net

Enhanced Purity: Shorter reaction times at high temperatures can minimize the formation of by-products from side reactions or product degradation.

Microwave-assisted protocols have been cited as an efficient method for synthesizing this compound. smolecule.com This technique, especially when combined with solvent-free conditions, represents a significant step towards a more sustainable and energy-efficient production process. researchgate.netmdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours (e.g., 5-6 hours) researchgate.net | Minutes (e.g., 5-10 minutes) researchgate.net |

| Energy Transfer | Inefficient (conduction/convection) | Efficient (direct interaction with molecules) |

| Temperature Control | Slower response, potential for hotspots | Rapid and precise |

| Overall Energy Consumption | Higher due to longer duration | Lower due to reduced time sciforum.net |

Q & A